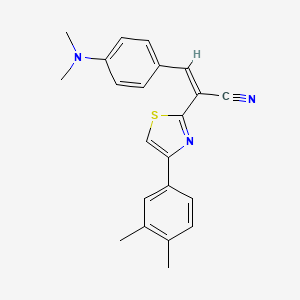

(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

“(Z)-3-(4-(Dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole ring substituted with a 3,4-dimethylphenyl group and a dimethylamino-phenyl moiety. The Z-configuration of the acrylonitrile group ensures a planar or semi-planar molecular geometry, which is critical for electronic conjugation and optoelectronic properties.

Properties

IUPAC Name |

(Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-15-5-8-18(11-16(15)2)21-14-26-22(24-21)19(13-23)12-17-6-9-20(10-7-17)25(3)4/h5-12,14H,1-4H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFXWPSRSBPJOY-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)N(C)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)N(C)C)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thiazole ring and a dimethylamino group, which are known to influence its biological properties. The structural formula is represented as follows:

Mechanisms of Biological Activity

- Anticancer Activity : Preliminary studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, one study reported an IC50 value of 9.46 µM against MDA-MB-231 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various strains of bacteria. In vitro tests revealed that it effectively inhibited the growth of Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .

- Neuroprotective Effects : Research has suggested potential neuroprotective effects, possibly through the modulation of neurotransmitter levels and reduction of oxidative stress markers in neuronal cells .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7, MDA-MB-231

- IC50 Values :

- MCF-7: 8.75 µM

- MDA-MB-231: 9.46 µM

- Mechanism : Induction of apoptosis via caspase activation.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus, Streptococcus pneumoniae

- MIC Values :

- S. aureus: 0.5 µg/mL

- S. pneumoniae: 0.75 µg/mL

- : The compound exhibited strong antibacterial activity comparable to established antibiotics .

Research Findings Summary Table

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 3,4-dimethylphenyl group may hinder molecular stacking compared to smaller substituents (e.g., fluorophenyl in ), affecting solid-state fluorescence.

Physicochemical Properties

While specific data for the target compound are unavailable, analogs from and provide insights:

Trends :

- High yields (70–79%) are common for thiazole-acrylonitrile derivatives under optimized conditions (e.g., DMF solvent, piperidine catalyst) .

- Melting points correlate with substituent polarity; hydrophilic groups (e.g., hydroxy in ) lower melting points compared to hydrophobic substituents.

Fluorescence and Aggregation Behavior

highlights the role of planar vs. propeller-shaped structures in fluorescence. For example:

- Planar Structures (e.g., carbazole-based analogs): Exhibit strong aggregation-induced emission (AIE) due to restricted intramolecular motion.

- Propeller Structures (e.g., diphenylamino-based analogs): Show tunable fluorescence via external stimuli (e.g., pH, mechanical force) .

Target Compound: The dimethylamino and 3,4-dimethylphenyl groups likely create a semi-planar conformation, balancing AIE and solubility. Compared to the fluorophenyl analog in , the dimethyl groups may reduce polarity, favoring crystallization with moderate fluorescence efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.